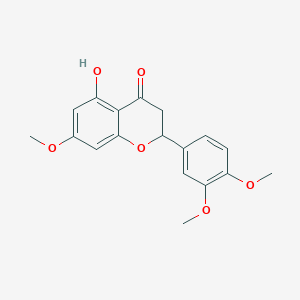
5-FAM cadaverine
Übersicht
Beschreibung
5-FAM cadaverine, also known as fluorescein-5-carboxamide cadaverine, is a fluorescent compound widely used in biochemical research. It is a derivative of cadaverine, a naturally occurring polyamine, and is conjugated with fluorescein, a fluorescent dye. This compound is particularly valuable for its ability to label proteins and other biomolecules, making it an essential tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM cadaverine typically involves the conjugation of cadaverine with fluorescein-5-isothiocyanate (FITC). The reaction is carried out in an aqueous buffer at a slightly alkaline pH to facilitate the nucleophilic attack of the amine group of cadaverine on the isothiocyanate group of FITC. The reaction conditions usually include:
Temperature: Room temperature
pH: 8-9
Solvent: Aqueous buffer (e.g., phosphate-buffered saline)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of cadaverine and FITC are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove unreacted starting materials and by-products.
Quality control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-FAM cadaverine can undergo various chemical reactions, including:
Substitution reactions: The amine group can participate in nucleophilic substitution reactions.
Conjugation reactions: It can form covalent bonds with carboxylic acids, aldehydes, and ketones through amide or imine linkages.
Common Reagents and Conditions
Reagents: Common reagents include carboxylic acids, aldehydes, ketones, and isothiocyanates.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various bioconjugates, where this compound is covalently linked to proteins, peptides, or other biomolecules .
Wissenschaftliche Forschungsanwendungen
5-FAM cadaverine has a wide range of applications in scientific research, including:
Biochemistry: Used as a fluorescent probe to label proteins and study protein-protein interactions.
Cell biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Applied in the development of biosensors and other analytical tools
Wirkmechanismus
The mechanism of action of 5-FAM cadaverine involves its ability to form covalent bonds with target biomolecules. The fluorescein moiety provides fluorescence, allowing researchers to track and visualize the labeled molecules. The primary molecular targets include proteins and peptides, which can be labeled through transglutaminase-mediated transamidation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-FITC cadaverine: Another fluorescent cadaverine derivative, but with different excitation and emission properties.
5-TAMRA cadaverine: A cadaverine derivative conjugated with tetramethylrhodamine, offering different fluorescence characteristics.
Uniqueness
5-FAM cadaverine is unique due to its specific fluorescence properties, making it particularly suitable for applications requiring high sensitivity and specificity. Its excitation and emission wavelengths (493 nm and 517 nm, respectively) are ideal for many fluorescence-based assays .
Eigenschaften
IUPAC Name |
N-(5-aminopentyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c27-10-2-1-3-11-28-24(31)15-4-7-19-18(12-15)25(32)34-26(19)20-8-5-16(29)13-22(20)33-23-14-17(30)6-9-21(23)26/h4-9,12-14,29-30H,1-3,10-11,27H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZIEQYBBRYWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249888.png)



![N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide](/img/structure/B8249939.png)



